Lipophilicity (LogP): 2-Bromo-5-(pentafluoroethyl)aniline vs. 2-Bromo-5-(trifluoromethyl)aniline
The replacement of a -CF3 group with a -C2F5 group significantly reduces the calculated LogP, indicating a shift towards greater hydrophilicity. While 2-Bromo-5-(trifluoromethyl)aniline exhibits an experimental LogP of 3.63 , 2-Bromo-5-(pentafluoroethyl)aniline has a calculated cLogP of 1.18 [1]. This represents a difference of -2.45 log units, which can dramatically impact membrane permeability, solubility, and overall pharmacokinetic profile in drug discovery applications.
| Evidence Dimension | Lipophilicity (LogP / cLogP) |
|---|---|
| Target Compound Data | cLogP: 1.183 |
| Comparator Or Baseline | 2-Bromo-5-(trifluoromethyl)aniline (LogP: 3.63) |
| Quantified Difference | -2.45 log units |
| Conditions | Target: Calculated cLogP (ChemExper); Comparator: Experimental LogP (BOC Sciences) |
Why This Matters
A 2.45 log unit reduction in lipophilicity can improve aqueous solubility and reduce off-target binding, potentially leading to a superior developability profile for drug candidates.
- [1] ChemExper. (n.d.). 2-Bromo-5-(pentafluoroethyl)aniline (Search Result). Accessed 2026-04-18. URL: https://slavesearch.chemexper.com/ View Source
